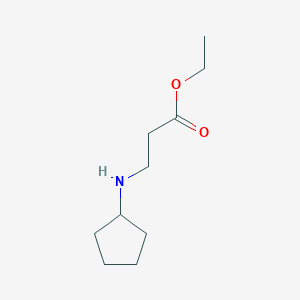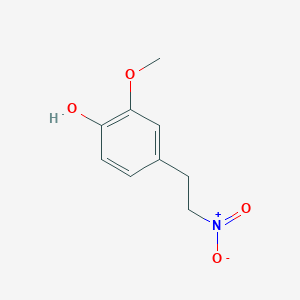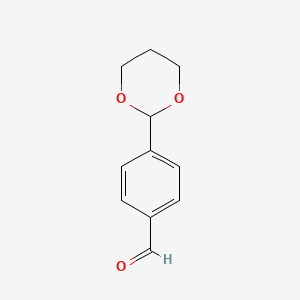![molecular formula C11H12N2O2 B1322930 1H-Spiro[furo[3,4-c]pyridin-3,4'-piperidin]-1-on CAS No. 759452-96-5](/img/structure/B1322930.png)
1H-Spiro[furo[3,4-c]pyridin-3,4'-piperidin]-1-on
Übersicht
Beschreibung
1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework imparts unique chemical and physical properties, making it a subject of interest for researchers.
Wissenschaftliche Forschungsanwendungen
1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique mechanical or electronic properties.
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to have potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
Mode of Action
It is suggested that the compound may interact with its targets to modulate their function, leading to changes in cellular processes .
Biochemical Pathways
Based on the potential applications of similar compounds, it can be inferred that the compound may influence pathways related to glucose metabolism .
Result of Action
Similar compounds have been reported to reduce blood glucose levels, suggesting potential antihyperglycemic effects .
Biochemische Analyse
Biochemical Properties
1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing metabolic pathways. Additionally, 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Furthermore, 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one can alter the expression of genes involved in apoptosis, thereby impacting cell survival .
Molecular Mechanism
At the molecular level, 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a pivotal role in cell signaling. Additionally, 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one can induce changes in gene expression by interacting with transcription factors, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels. Additionally, the compound can influence the activity of other enzymes and cofactors, thereby affecting overall metabolic processes .
Transport and Distribution
The transport and distribution of 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it has been observed that the compound can accumulate in the liver and kidneys, where it exerts its effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
- 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidine] dihydrochloride
- 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidine] hydrochloride
Comparison: Compared to its analogs, 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one exhibits unique properties due to its specific spirocyclic configuration. This configuration can influence its reactivity, stability, and interaction with biological targets, making it a distinct and valuable compound for research and application.
Eigenschaften
IUPAC Name |
spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-8-1-4-13-7-9(8)11(15-10)2-5-12-6-3-11/h1,4,7,12H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEOTMXBXQPWTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CN=C3)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630440 | |
| Record name | 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
759452-96-5 | |
| Record name | 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)


